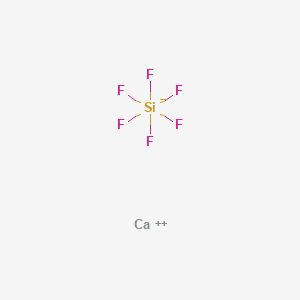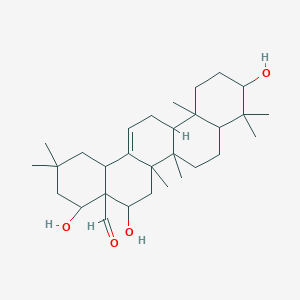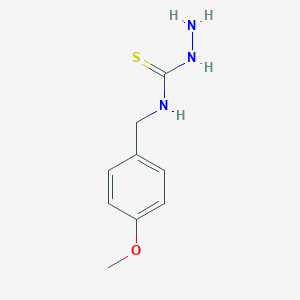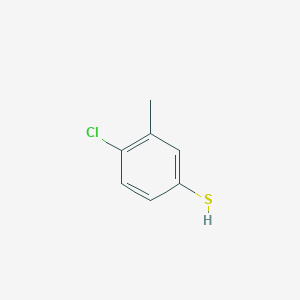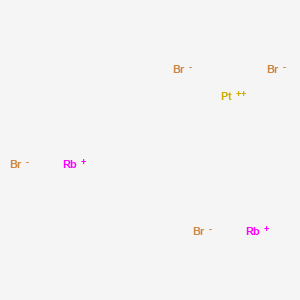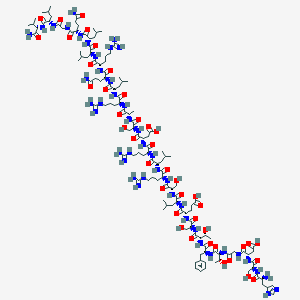
Secretin (porcine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secretin porcine stimulates pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and the diagnosis of gastrinoma.
Mecanismo De Acción
Target of Action
Secretin (porcine) is a secretin hormone that primarily targets the pancreas and stomach . It stimulates pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and gastrinoma . Secretin receptors have been identified in duct, acinar, and centroacinar cells of the pancreas, as well as in brain cells and cells of the vagus nerve .
Mode of Action
Secretin (porcine) interacts with its targets by binding to specific receptors, generally located in the basolateral domain of several cell types . These receptors belong to the G-protein-coupled receptor superfamily, along with VIP and glucagon receptors . The activation of secretin receptors by binding with secretin stimulates adenylate cyclase, leading to the conversion of ATP to cAMP, which acts as a second messenger influencing cell functions .
Biochemical Pathways
Secretin primarily functions to regulate the pH in the duodenum, creating a more neutral environment essential for digestion . It does this by stimulating pancreatic and Brunner’s gland secretion of bicarbonate and water . In addition, secretin inhibits gastric acid secretion by inhibiting gastrin release . It also plays an osmoregulatory function in the brain, similar to that of angiotensin II .
Pharmacokinetics
Secretin has a relatively short half-life in plasma in humans (2.5-4.0 min) . It is administered intravenously, and its dosage varies depending on the indication . For example, to stimulate pancreatic secretions for the diagnosis of exocrine pancreas dysfunction, a dosage of 0.2 mcg/kg is administered over 1 minute .
Result of Action
The primary result of secretin’s action is the stimulation of pancreatic ductal cells to secrete pancreas fluid in large volumes that contain bicarbonate . This creates a more neutral (pH 6 to 8) environment in the duodenum, optimizing the function of pancreatic amylase and lipase . It also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct, protecting it from bile acids by controlling the pH and promoting the flow in the duct .
Action Environment
The secretion of secretin is mainly stimulated by gastric acid entering the duodenal lumen . Environmental factors such as the pH level and the presence of gastric acid in the duodenum can influence the action, efficacy, and stability of secretin . In addition, secretin also plays a role in maintaining fluid balance in the body in states of elevated osmolality .
Análisis Bioquímico
Biochemical Properties
Secretin (porcine) is a 27-amino acid peptide hormone that interacts with various enzymes and proteins. Its functions are mediated by binding with a specific receptor, generally located in the basolateral domain of several cell types, which belongs to the G-protein-coupled receptor superfamily . The activation of secretin receptors by binding with secretin stimulates adenylate cyclase with consequent conversion of ATP to cAMP, which is the second messenger influencing cell functions .
Cellular Effects
Secretin (porcine) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, secretin stimulates pancreatic and gastric secretions, which are crucial for digestion . It also plays an osmoregulatory function in the brain, similar to that of angiotensin II .
Molecular Mechanism
The mechanism of action of Secretin (porcine) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It helps regulate the pH of the duodenum by inhibiting the secretion of gastric acid from the parietal cells of the stomach and stimulating the production of bicarbonate from the ductal cells of the pancreas .
Metabolic Pathways
Secretin (porcine) is involved in several metabolic pathways. It plays a key role in the intestinal phase of digestion, activating pancreatic, bile duct, and Brunner gland HCO3− secretion
Propiedades
Número CAS |
17034-35-4 |
|---|---|
Fórmula molecular |
C130H220N44O41 |
Peso molecular |
3055.4 g/mol |
Nombre IUPAC |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147) |
Clave InChI |
JWQZOTGHUDZFMU-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N |
| 30632-15-6 | |
Secuencia |
HSDGTFTSELSRLRDSARLQRLLQGLV |
Sinónimos |
3-beta-Asp-secretin beta-aspartoyl(3)-secretin secretin, beta-Asp(3)- secretin, beta-aspartic acid(3)- |
Origen del producto |
United States |
Q1: Does Secretin (porcine) play a role in the cyclic AMP signaling pathway within the human colon?
A2: While Secretin (porcine) can stimulate cyclic AMP production in isolated human colonic epithelial crypts, it demonstrates significantly less potency compared to Vasoactive Intestinal Peptide (VIP). [] Studies reveal that VIP is approximately 2500 times more potent than Secretin (porcine) in stimulating adenylate cyclase activity, the enzyme responsible for cyclic AMP production, within these cells. [] This suggests that while both peptides can influence this signaling pathway, VIP plays a more prominent role in regulating intestinal function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


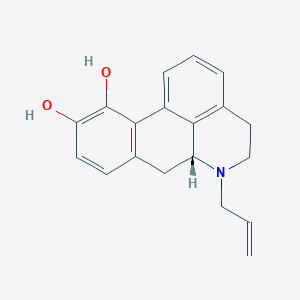
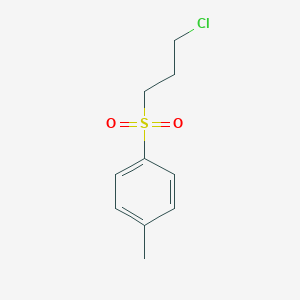
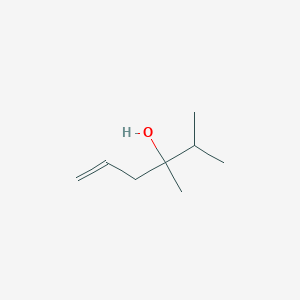
![[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)
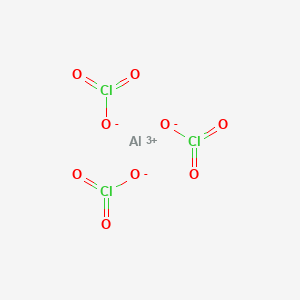
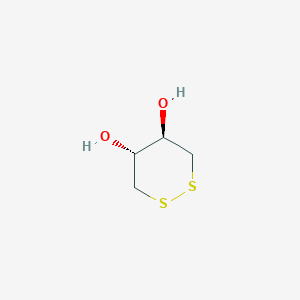
![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)
